Cas no 2111998-30-0 (methyl 4-amino-4-(oxolan-2-yl)butanoate)
methyl 4-amino-4-(oxolan-2-yl)butanoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-amino-4-(oxolan-2-yl)butanoate
- 2111998-30-0
- EN300-1819530
-
- Inchi: 1S/C9H17NO3/c1-12-9(11)5-4-7(10)8-3-2-6-13-8/h7-8H,2-6,10H2,1H3
- InChI Key: VXNKGGPSOHOYEO-UHFFFAOYSA-N
- SMILES: O1CCCC1C(CCC(=O)OC)N
Computed Properties
- Exact Mass: 187.12084340g/mol
- Monoisotopic Mass: 187.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 61.6Ų
methyl 4-amino-4-(oxolan-2-yl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1819530-1g |
methyl 4-amino-4-(oxolan-2-yl)butanoate |
2111998-30-0 | 1g |
$1100.0 | 2023-09-19 | ||
| Enamine | EN300-1819530-5g |
methyl 4-amino-4-(oxolan-2-yl)butanoate |
2111998-30-0 | 5g |
$3189.0 | 2023-09-19 | ||
| Enamine | EN300-1819530-10g |
methyl 4-amino-4-(oxolan-2-yl)butanoate |
2111998-30-0 | 10g |
$4729.0 | 2023-09-19 | ||
| Enamine | EN300-1819530-0.05g |
methyl 4-amino-4-(oxolan-2-yl)butanoate |
2111998-30-0 | 0.05g |
$924.0 | 2023-09-19 | ||
| Enamine | EN300-1819530-0.1g |
methyl 4-amino-4-(oxolan-2-yl)butanoate |
2111998-30-0 | 0.1g |
$968.0 | 2023-09-19 | ||
| Enamine | EN300-1819530-0.25g |
methyl 4-amino-4-(oxolan-2-yl)butanoate |
2111998-30-0 | 0.25g |
$1012.0 | 2023-09-19 | ||
| Enamine | EN300-1819530-0.5g |
methyl 4-amino-4-(oxolan-2-yl)butanoate |
2111998-30-0 | 0.5g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1819530-1.0g |
methyl 4-amino-4-(oxolan-2-yl)butanoate |
2111998-30-0 | 1g |
$1100.0 | 2023-06-03 | ||
| Enamine | EN300-1819530-2.5g |
methyl 4-amino-4-(oxolan-2-yl)butanoate |
2111998-30-0 | 2.5g |
$2155.0 | 2023-09-19 | ||
| Enamine | EN300-1819530-5.0g |
methyl 4-amino-4-(oxolan-2-yl)butanoate |
2111998-30-0 | 5g |
$3189.0 | 2023-06-03 |
methyl 4-amino-4-(oxolan-2-yl)butanoate Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on methyl 4-amino-4-(oxolan-2-yl)butanoate
Methyl 4-Amino-4-(Oxolan-2-Yl)Butanoate: A Comprehensive Overview
Methyl 4-amino-4-(oxolan-2-yl)butanoate, with the CAS number 2111998-30-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structural features and potential applications in drug development. The name itself highlights its key components: the methyl group, the 4-amino substituent, and the oxolan ring system, which together contribute to its versatile chemical properties.
The structure of methyl 4-amino-4-(oxolan-2-yl)butanoate is characterized by a butanoate backbone with a methyl ester group. The presence of the amino group at the fourth position introduces a level of complexity and functionality to the molecule. The oxolan ring, also known as a tetrahydrofuran ring, adds a cyclic ether structure that can influence the compound's solubility, stability, and reactivity. This combination makes it a valuable substrate for various chemical transformations and bioactive evaluations.
Recent studies have focused on the synthesis and characterization of methyl 4-amino-4-(oxolan-2-yl)butanoate, particularly its role in medicinal chemistry. Researchers have explored its potential as a building block for constructing bioactive molecules with therapeutic applications. For instance, its ability to undergo nucleophilic substitution reactions has been leveraged in the development of novel antibiotics and anticancer agents.
In terms of physical properties, methyl 4-amino-4-(oxolan-2-yl)butanoate exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been extensively studied, with findings indicating moderate resistance to hydrolysis under physiological conditions. These properties make it suitable for use in both laboratory settings and potential industrial applications.
The synthesis of this compound typically involves multi-step processes, including nucleophilic acyl substitution and cyclization reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. For example, the use of transition metal catalysts has enabled more controlled formation of the oxolan ring system.
Beyond its chemical synthesis, methyl 4-amino-4-(oxolan-2-yl)butanoate has shown promise in biological assays. Preclinical studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory diseases, suggesting potential anti-inflammatory properties. Additionally, its interaction with cellular receptors has been investigated, providing insights into its pharmacokinetic profile.
In conclusion, methyl 4-amino-4-(oxolan-2-yl)butanoate (CAS No. 2111998-30-0) is a compound with rich structural features and diverse applications in chemical research. Its unique combination of functional groups makes it a valuable tool for advancing drug discovery efforts. As ongoing research continues to uncover new aspects of its properties and utilities, this compound remains at the forefront of scientific innovation in organic chemistry.
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